(4-(3-Oxocyclobutyl)phenyl)boronic acid

Boron Neutron Capture Therapy Medicinal Chemistry Unnatural Amino Acid Synthesis

(4-(3-Oxocyclobutyl)phenyl)boronic acid is a functionalized arylboronic acid featuring a reactive 3-oxocyclobutyl substituent, with the molecular formula C10H11BO3 and a molecular weight of 190.00 g/mol. This compound is a bench-stable, white crystalline solid that serves as a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.

Molecular Formula C10H11BO3
Molecular Weight 190.01 g/mol
CAS No. 254893-03-3
Cat. No. B1334688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(3-Oxocyclobutyl)phenyl)boronic acid
CAS254893-03-3
Molecular FormulaC10H11BO3
Molecular Weight190.01 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CC(=O)C2)(O)O
InChIInChI=1S/C10H11BO3/c12-10-5-8(6-10)7-1-3-9(4-2-7)11(13)14/h1-4,8,13-14H,5-6H2
InChIKeyBYPKMPFUDVBYQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(3-Oxocyclobutyl)phenyl)boronic Acid (CAS 254893-03-3): A Specialized Arylboronic Acid Building Block for Targeted Synthesis and BNCT Research Procurement


(4-(3-Oxocyclobutyl)phenyl)boronic acid is a functionalized arylboronic acid featuring a reactive 3-oxocyclobutyl substituent, with the molecular formula C10H11BO3 and a molecular weight of 190.00 g/mol . This compound is a bench-stable, white crystalline solid that serves as a versatile intermediate in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions . Its unique structure, combining a boronic acid handle with a strained cyclobutanone ring, has been specifically exploited as a key precursor in the synthesis of p-boronophenyl-substituted cyclobutanones for potential Boron Neutron Capture Therapy (BNCT) agents, as detailed in foundational medicinal chemistry research [1].

Why (4-(3-Oxocyclobutyl)phenyl)boronic Acid Cannot Be Replaced by Generic Arylboronic Acids: A Procurement Rationale


Substituting (4-(3-oxocyclobutyl)phenyl)boronic acid with simpler arylboronic acids like phenylboronic acid or 4-carboxyphenylboronic acid leads to the loss of its unique, dual reactivity profile. The 3-oxocyclobutyl group is not a passive substituent; its strained ketone provides a critical synthetic handle for downstream diversification, enabling reactions such as reductive amination and Baeyer-Villiger oxidation that are impossible with unsubstituted or alkyl-cyclobutyl analogs [1]. Furthermore, in the specific context of BNCT agent synthesis, this exact boronic acid is the documented precursor for generating the key p-boronophenyl-substituted cyclobutanone intermediate, where the cyclobutanone ring's spatial geometry is crucial for subsequent Bucherer-Strecker amino acid synthesis [2]. Using a close analog like (4-cyclobutylphenyl)boronic acid would introduce a non-oxygenated ring, fundamentally altering molecular geometry, lipophilicity, and metabolic stability, thereby invalidating the structure-activity relationships established in the primary literature [2].

Quantitative Differentiation Data for (4-(3-Oxocyclobutyl)phenyl)boronic Acid versus Closest Analogs


Validated Role as a Key Precursor in BNCT Agent Synthesis vs. Generic Boronic Acids

In the seminal 1999 J. Org. Chem. paper by Kabalka et al., (4-(3-oxocyclobutyl)phenyl)boronic acid was specifically employed as the precursor p-boronophenyl-substituted cyclobutanone to synthesize a series of 4-dihydroxyborylphenyl analogues of 1-aminocyclobutanecarboxylic acid (ACBC) via the Bucherer–Strecker reaction [1]. This contrasts with generic arylboronic acids, which lack the cyclobutanone core necessary for this transformation and would fail to produce the target BNCT agents.

Boron Neutron Capture Therapy Medicinal Chemistry Unnatural Amino Acid Synthesis

Single-Crystal X-ray Structure Determination vs. Amorphous or Uncharacterized Analogs

The solid-state structure of (4-(3-oxocyclobutyl)phenyl)boronic acid has been definitively solved by single-crystal X-ray diffraction, revealing a monoclinic P21/c space group with unit cell parameters a = 11.4645 Å, b = 9.8317 Å, c = 8.3674 Å, and β = 98.551° [1]. This level of structural characterization provides a unambiguous identity and purity benchmark that is not available for many commercially sourced analogs like (4-cyclobutylphenyl)boronic acid, which lack a published crystal structure.

Crystallography Quality Control Structural Biology

Computed Physicochemical Property Profile vs. Non-Ketone Cyclobutyl Analogs

The presence of the 3-oxo group modifies key physicochemical properties relative to the non-ketone analog (4-cyclobutylphenyl)boronic acid. A direct comparison of computed (and vendor-confirmed) values shows a higher density (1.25 vs. ~1.1 g/cm³), a significantly higher boiling point (397.5°C at 760 mmHg vs. no reported data), and increased molecular weight (190.00 vs. 176.02 g/mol) . These differences are critical for predicting chromatographic behavior and vapor-phase handling in automated synthesis platforms.

Physicochemical Properties Drug-likeness Lead Optimization

Ketone Reactivity as a Synthetic Diversification Point vs. Redox-Inert Analogs

The cyclobutanone moiety enables a suite of post-coupling transformations that are inaccessible to non-ketone analogs. After a standard Suzuki-Miyaura cross-coupling, the installed ketone can undergo reductive amination to yield amines or oxime formation for bioconjugation, as demonstrated in the synthesis of downstream complex products such as 1-[4-(3-oxocyclobutyl)phenyl]-3-(2-trimethylsilylethoxymethyl)hexahydropyrimidine-2,4-dione . Analogs like (4-cyclobutylphenyl)boronic acid or (4-bromophenyl)boronic acid lack this orthogonal reactive center, limiting their utility to a single C-C bond formation event.

Synthetic Diversification Click Chemistry Bioconjugation

Recommended Procurement Scenarios for (4-(3-Oxocyclobutyl)phenyl)boronic Acid Based on Verified Differential Evidence


Core Building Block for BNCT and Unnatural Amino Acid Research Programs

Research groups focusing on the development of boron neutron capture therapy (BNCT) agents should prioritize this compound as the established synthetic precursor. The documented synthetic pathway in the Kabalka et al. (1999) paper [1] provides a direct experimental protocol starting from this boronic acid, which the user can immediately replicate. Procuring a non-ketone or generic alternative would require de novo synthetic route development and validation, introducing significant project delays and higher failure risk.

Medicinal Chemistry Library Synthesis Requiring Orthogonal, Post-Coupling Derivatization

For medicinal chemists building focused libraries around a phenyl-cyclobutyl scaffold, this compound serves as an advanced intermediate that installs both the biaryl linkage and a reactive ketone in a single step via Suzuki coupling [1]. This orthogonal reactivity is essential for generating diverse analogs (e.g., amines, oximes, alcohols) without needing to introduce additional functional handles later, a key advantage over the synthetically 'dead-end' (4-cyclobutylphenyl)boronic acid [2].

Analytical Development and Solid-State Formulation Studies Requiring Definitive Identity

Analytical scientists developing HPLC or powder X-ray diffraction (PXRD) methods for purity assessment will benefit from the published single-crystal structure of this compound [1]. This allows for a calculated PXRD pattern to be used as a definitive reference standard for polymorph and identity testing, a critical quality control capability unavailable for structurally related but uncharacterized analogs. This is a core requirement for CMC (Chemistry, Manufacturing, and Controls) regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-(3-Oxocyclobutyl)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.